![molecular formula C13H8Br4O2 B14363207 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol CAS No. 90382-07-3](/img/structure/B14363207.png)
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol is an aromatic compound characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol typically involves the bromination of phenolic compounds. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to complete the bromination process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Grignard Reagents: Used for substitution reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromoaniline: Used in similar synthetic applications.
3,5-Dibromoaniline: Shares structural similarities and is used in related chemical reactions.
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Known for its inhibitory effects on respiratory and photosynthetic processes.
Uniqueness
2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90382-07-3 |
|---|---|
Molekularformel |
C13H8Br4O2 |
Molekulargewicht |
515.8 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)5-8)1-7-4-10(16)13(19)11(17)12(7)18/h2-5,18-19H,1H2 |
InChI-Schlüssel |
JETDQNJIIFGFTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)Br)CC2=CC(=C(C(=C2O)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
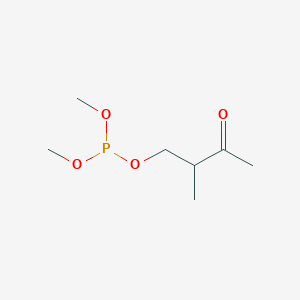
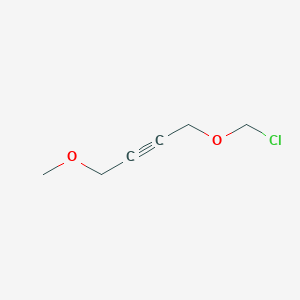
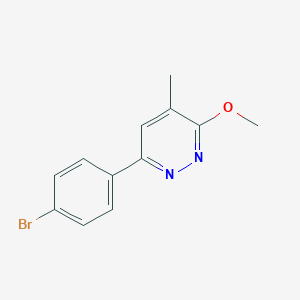
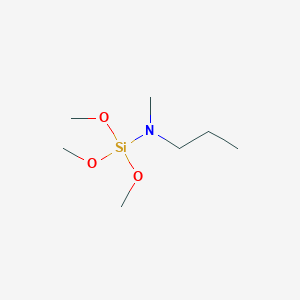
![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
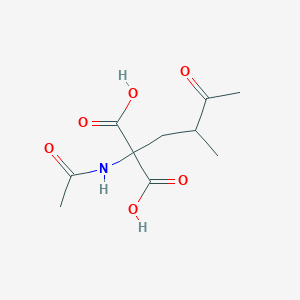

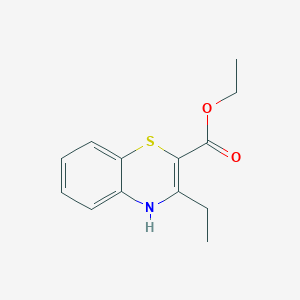
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
